Selective Aminopeptidase N (APN) Inhibition vs. HDAC1/2
2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile potently inhibits porcine kidney APN with an IC50 of 70 nM, while exhibiting >100,000 nM (no inhibition) against human HDAC1/HDAC2 [1]. This represents a selectivity window of >1400-fold for APN over HDACs. In contrast, structurally related furan-dicarbonitrile derivatives often show broader or different selectivity profiles; for example, certain analogs are potent MAO-A inhibitors (Ki ≈20 nM) with little reported APN activity [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 70 nM (APN); >100,000 nM (HDAC1/2) |
| Comparator Or Baseline | Generic class: MAO-A inhibitors (Ki ≈20 nM) [2]; HDAC1/2 (baseline for selectivity) |
| Quantified Difference | >1400-fold selectivity for APN over HDAC1/2 |
| Conditions | Porcine kidney APN assay; human HDAC1/HDAC2 in HeLa nuclear extract [1] |
Why This Matters
This pronounced selectivity minimizes off-target effects in cellular models where APN modulation is desired, offering a cleaner pharmacological tool compared to broader-spectrum protease inhibitors.
- [1] BindingDB. (n.d.). BDBM50144946 (CHEMBL3763918). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 View Source
- [2] ScienceDirect. (2013). Exploring the structural basis of the selective inhibition of monoamine oxidase A by dicarbonitrile aminoheterocycles: Role of Asn181 and Ile335 validated by spectroscopic and computational studies. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0968089613008421 View Source
